Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone
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Overview
Description
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone is a complex organic compound that features a unique structure combining azepane, benzothiazole, and pyridine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis .
Mode of Action
tuberculosis . The compound likely interacts with its target to disrupt essential biological processes, leading to the inhibition of the organism’s growth.
Biochemical Pathways
It is known that benzothiazole derivatives can affect various biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Pharmacokinetics
It is noted that benzothiazole derivatives have shown favourable pharmacokinetic profiles .
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the incorporation of the azepane ring, which is achieved through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)pyridine: Lacks the azepane ring but shares the benzothiazole and pyridine moieties.
Azepan-1-yl-benzothiazole: Contains the azepane and benzothiazole rings but lacks the pyridine moiety.
Uniqueness
Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone is unique due to its combination of azepane, benzothiazole, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(22-12-5-1-2-6-13-22)14-8-7-11-20-17(14)18-21-15-9-3-4-10-16(15)24-18/h3-4,7-11H,1-2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJJJCHGXVSUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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